2,2,3,5-Tetramethylhexane

Boiling Point Intermolecular Forces Thermophysical Properties

2,2,3,5-Tetramethylhexane (C₁₀H₂₂, molecular weight 142.28 g/mol) is a highly branched decane isomer belonging to the saturated alkane class. Its molecular architecture features methyl substitutions at the 2,2,3, and 5 positions of the hexane backbone, distinguishing it from symmetric counterparts such as 2,2,5,5-tetramethylhexane.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 52897-09-3
Cat. No. B12652074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,5-Tetramethylhexane
CAS52897-09-3
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCC(C)CC(C)C(C)(C)C
InChIInChI=1S/C10H22/c1-8(2)7-9(3)10(4,5)6/h8-9H,7H2,1-6H3
InChIKeyGCFKTDRTZYDRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,5-Tetramethylhexane (CAS 52897-09-3) Procurement and Specification Baseline


2,2,3,5-Tetramethylhexane (C₁₀H₂₂, molecular weight 142.28 g/mol) is a highly branched decane isomer belonging to the saturated alkane class [1]. Its molecular architecture features methyl substitutions at the 2,2,3, and 5 positions of the hexane backbone, distinguishing it from symmetric counterparts such as 2,2,5,5-tetramethylhexane . With an experimental normal boiling point of 148.41 °C (421.6 K) and liquid density of 0.7330 g/cm³ at 25 °C , this compound occupies a specific position within the thermophysical property landscape of C₁₀ branched alkanes relevant to fuel surrogate development, thermodynamic reference standards, and organic synthesis applications.

Why 2,2,3,5-Tetramethylhexane Cannot Be Interchanged with Other C₁₀H₂₂ Isomers


The substitution of 2,2,3,5-tetramethylhexane with structurally distinct decane isomers or alternative branched alkanes is not thermodynamically or kinetically neutral. The precise methyl substitution pattern dictates vapor pressure, boiling point, density, combustion enthalpy, and critical properties—each of which propagates into experimental reproducibility, process safety margins, and computational model validation [1]. Even among tetramethylhexane regioisomers, differences in molecular symmetry and branching topology produce measurable divergences in intermolecular interaction energies, as reflected in boiling point and density differentials that exceed typical batch-to-batch variability [2]. In applications where compound identity directly governs separation resolution, ignition behavior, or thermodynamic reference values, generic substitution introduces uncontrolled variance that compromises data comparability and process consistency.

Quantitative Differentiation Evidence for 2,2,3,5-Tetramethylhexane Versus Structural Analogs


Boiling Point Differentiation of 2,2,3,5-Tetramethylhexane Versus 2,2,5,5-Tetramethylhexane

2,2,3,5-Tetramethylhexane exhibits a significantly higher boiling point than its symmetric regioisomer 2,2,5,5-tetramethylhexane, a difference attributable to reduced molecular symmetry and consequently stronger intermolecular interactions in the condensed phase . The target compound boils at 148.41 °C compared to 138.8 °C for the 2,2,5,5-isomer .

Boiling Point Intermolecular Forces Thermophysical Properties

Density Comparison: 2,2,3,5-Tetramethylhexane Versus 2,2,3,3-Tetramethylhexane

The liquid density of 2,2,3,5-tetramethylhexane at 25 °C is 0.7330 g/cm³, which is measurably lower than the 0.7609 g/cm³ exhibited by 2,2,3,3-tetramethylhexane [1][2]. This density differential arises from differences in molecular packing efficiency dictated by the distinct methyl substitution patterns.

Liquid Density Molecular Packing Volumetric Properties

Gross Heat of Combustion of 2,2,3,5-Tetramethylhexane Versus n-Decane Baseline

The gross heat of combustion for 2,2,3,5-tetramethylhexane is reported as 6.764 × 10⁶ kJ/kg-mol [1]. While direct comparative experimental data for other tetramethylhexane isomers are not collocated in a single study, this value is meaningfully lower than the 6.778 × 10⁶ kJ/kg-mol reported for linear n-decane, a difference that reflects the effect of chain branching on the enthalpy of combustion of alkane isomers [2].

Combustion Enthalpy Energy Content Fuel Value

Retention Index Differentiation Between 2,2,3,5-Tetramethylhexane and 2,2,3,3-Tetramethylhexane

In gas chromatographic analyses, 2,2,3,5-tetramethylhexane exhibits a distinct retention index that differs from that of the 2,2,3,3-isomer. The 2,2,3,3-isomer is associated with a retention index of 929 on standard non-polar columns , whereas the 2,2,3,5-isomer is expected to elute differently based on its lower boiling point and distinct branching topology. This differentiation enables chromatographic resolution of structurally similar decane isomers in complex hydrocarbon mixtures .

Gas Chromatography Retention Index Analytical Separation

Critical Properties and Vapor Pressure Correlation of 2,2,3,5-Tetramethylhexane

2,2,3,5-Tetramethylhexane has well-characterized critical properties and vapor pressure behavior essential for equation-of-state modeling. The critical temperature is 601.3 K, critical pressure 2270 kPa, and critical volume 0.540 m³/kg-mol, with an acentric factor of 0.357 [1]. The vapor pressure correlation follows ln(Pvp) = A·ln(T) + B/T + C + D·T² with validated coefficients across the temperature range of 308.15 K to 601.30 K [2].

Critical Properties Equation of State Thermodynamic Modeling

Optimal Research and Industrial Application Scenarios for 2,2,3,5-Tetramethylhexane


Gasoline Surrogate Component for Combustion Kinetics Modeling

As a highly branched C₁₀ iso-alkane with well-characterized combustion enthalpy (6.764 × 10⁶ kJ/kg-mol gross) and critical properties (Tc = 601.3 K, Pc = 2270 kPa) [1], 2,2,3,5-tetramethylhexane serves as a valuable component in gasoline surrogate mixtures. Its defined branching pattern and validated vapor pressure correlation across 308-601 K [2] enable accurate kinetic mechanism development and validation against experimental combustion data. The distinct boiling point (148.41 °C) relative to symmetric isomers provides a specific volatility profile for surrogate formulation targeting particular distillation curve characteristics.

Gas Chromatography Reference Standard for Branched Alkane Analysis

The compound's well-defined structure and distinct retention behavior make it suitable as a reference standard in gas chromatographic analysis of complex hydrocarbon mixtures [1]. Its retention characteristics, differentiated from the 2,2,3,3-isomer (retention index 929) [2], facilitate accurate identification and quantification of branched alkanes in petroleum fractions, environmental samples, and synthetic hydrocarbon streams. The experimental refractive index of 1.4119 at 25 °C [3] provides an additional orthogonal verification parameter.

Thermodynamic Reference Compound for Physical Property Correlation Development

The availability of high-quality experimental data for 2,2,3,5-tetramethylhexane—including boiling point (421.6 K), density (0.7330 g/cm³ at 25 °C), heat capacity (235.8 J·K⁻¹·mol⁻¹ at 300 K), and enthalpy of vaporization (39.54 kJ/mol at 300 K) [1]—positions this compound as a reliable reference for developing and validating quantitative structure-property relationship (QSPR) models for branched alkanes. The compound has been explicitly included in MEDV-based QSPR modeling studies correlating molecular structure with 15 thermophysical properties [2].

Inert High-Boiling Solvent for Catalytic C-H Activation Studies

The branched alkane framework of tetramethylhexanes provides a chemically inert, high-boiling solvent environment for catalytic transformations. While 2,2,5,5-tetramethylhexane has been explicitly demonstrated as an inert solvent for photo-assisted alkane dehydrogenation catalyzed by RhCl(CO)(PMe₃)₂ [1], 2,2,3,5-tetramethylhexane offers a higher boiling point (148.41 °C versus 138.8 °C) [2][3] that extends the operational temperature window for reactions requiring elevated thermal conditions while maintaining the non-coordinating, saturated hydrocarbon character essential for catalyst compatibility.

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